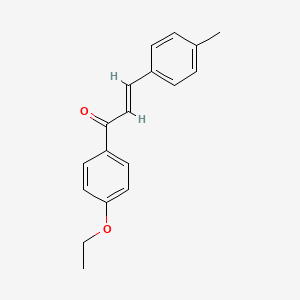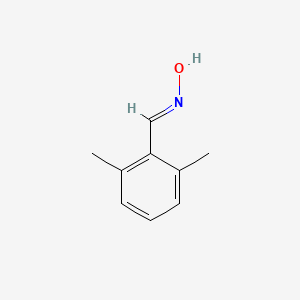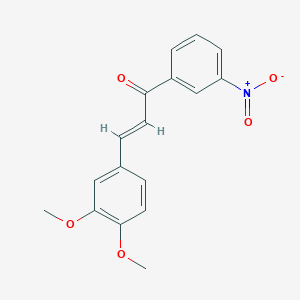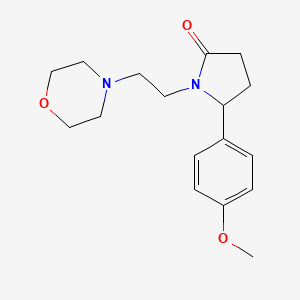![molecular formula C14H30ClNO2Si B3106429 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate CAS No. 158773-45-6](/img/structure/B3106429.png)
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with octyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Major Products Formed
Substitution Reactions: Products include substituted silyl carbamates.
Hydrolysis: Products include silanols and carbamic acid derivatives.
Oxidation: Products include silanols and siloxanes.
科学的研究の応用
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable covalent bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property is exploited in surface modification applications to enhance the adhesion and durability of coatings.
類似化合物との比較
Similar Compounds
- 3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate
- 3-[chloro(dimethyl)silyl]propyl N-methylcarbamate
- 3-[chloro(dimethyl)silyl]propyl N-ethylcarbamate
Uniqueness
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is unique due to the presence of the octyl group, which imparts hydrophobic properties to the compound. This makes it particularly useful in applications where water repellency is desired, such as in coatings and adhesives.
特性
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCPHIUAUEIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)







![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

